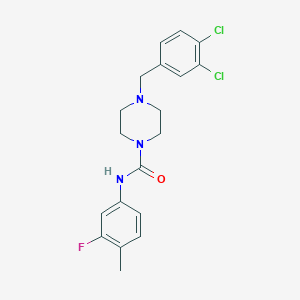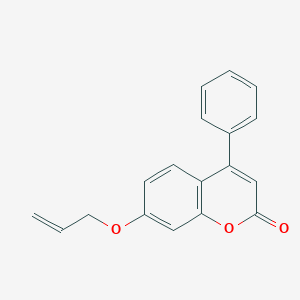![molecular formula C26H31N3O3 B4665305 N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4665305.png)
N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide, also known as MPQC, is a quinolinecarboxamide derivative that has attracted significant attention in the scientific community due to its potential applications in various fields. MPQC is a promising compound that exhibits potent biological activities, making it a valuable tool for scientific research. In
Mecanismo De Acción
The mechanism of action of N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes that are involved in the regulation of cell growth, proliferation, and survival. N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide exhibits potent biochemical and physiological effects that make it a valuable tool for scientific research. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide has also been found to improve cognitive function and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide also has some limitations, including its poor solubility in aqueous solutions and its instability under certain conditions.
Direcciones Futuras
There are several future directions for the research and development of N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide. One area of interest is the development of new derivatives of N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide with improved pharmacological properties and selectivity. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the use of N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide in combination with other drugs or therapies could enhance its therapeutic potential and improve patient outcomes.
Aplicaciones Científicas De Investigación
N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide has also been found to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a valuable tool for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-(3-propoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3/c1-2-15-32-21-8-5-7-20(18-21)25-19-23(22-9-3-4-10-24(22)28-25)26(30)27-11-6-12-29-13-16-31-17-14-29/h3-5,7-10,18-19H,2,6,11-17H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZBUZBMUJQATJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4665228.png)

![5-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4665264.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B4665269.png)
![butyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B4665271.png)
![methyl 5-[(dimethylamino)carbonyl]-2-{[(2-hexanoylhydrazino)carbonothioyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4665278.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-fluorobenzenesulfonamide](/img/structure/B4665280.png)
![4-{2-[(2-ethylphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4665284.png)
![3-[3-(2,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4665287.png)
![N-[3-(4-fluorophenyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B4665293.png)

![1-{3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B4665312.png)
![N-[1-(2-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4665318.png)
![6-({[5-ethyl-3-(methoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4665321.png)